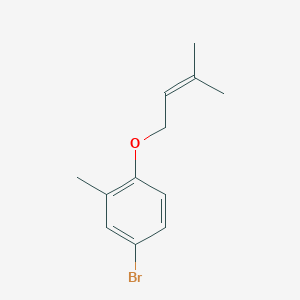
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene is an organic compound with the molecular formula C12H15BrO. It is a derivative of benzene, where a bromine atom is substituted at the 4th position, a methyl group at the 2nd position, and a 3-methylbut-2-en-1-yloxy group at the 1st position. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-methylphenol with 3-methylbut-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the double bond in the 3-methylbut-2-en-1-yloxy group.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions can oxidize the methyl group.
Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the double bond.
Major Products
Substitution: 4-Iodo-2-methyl-1-[(3-methylbut-2-en-1-yl)oxy]benzene.
Oxidation: 4-Bromo-2-methylbenzoic acid.
Reduction: 4-Bromo-2-methyl-1-[(3-methylbutan-1-yl)oxy]benzene.
Applications De Recherche Scientifique
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the 3-methylbut-2-en-1-yloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methylphenol: Lacks the 3-methylbut-2-en-1-yloxy group.
4-Bromo-1-methoxy-2-methylbenzene: Contains a methoxy group instead of the 3-methylbut-2-en-1-yloxy group.
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene: The compound .
Uniqueness
This compound is unique due to the presence of the 3-methylbut-2-en-1-yloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature can influence its interactions in chemical and biological systems, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C12H15BrO |
|---|---|
Poids moléculaire |
255.15 g/mol |
Nom IUPAC |
4-bromo-2-methyl-1-(3-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C12H15BrO/c1-9(2)6-7-14-12-5-4-11(13)8-10(12)3/h4-6,8H,7H2,1-3H3 |
Clé InChI |
SFGOVGAZYWGARJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)OCC=C(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













